molecular formula C13H18O2S B14393656 4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol CAS No. 88661-25-0

4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol

Cat. No.: B14393656
CAS No.: 88661-25-0
M. Wt: 238.35 g/mol
InChI Key: LSHDQUBCUOEYPM-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound characterized by a cyclohexyl group attached to a phenol ring, which also contains hydroxymethyl and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylbenzene with formaldehyde and hydrogen sulfide under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, followed by nucleophilic addition and reduction steps.

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic hydrogenation and hydrodeoxygenation processes. These methods utilize supported metal catalysts such as palladium or platinum to facilitate the selective reduction of aromatic compounds derived from lignin-based phenolics .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfanyl group can be reduced to a thiol.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 4-Cyclohexyl-2-(carboxymethyl)-6-sulfanylphenol.

    Reduction: Formation of 4-Cyclohexyl-2-(hydroxymethyl)-6-thiolphenol.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl and sulfanyl groups can participate in redox reactions, potentially modulating oxidative stress in biological systems. The phenol ring can also interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylphenol: Lacks the hydroxymethyl and sulfanyl groups.

    Hydroxymethylphenol: Lacks the cyclohexyl and sulfanyl groups.

    Sulfanylphenol: Lacks the cyclohexyl and hydroxymethyl groups.

Uniqueness

4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the presence of all three functional groups (cyclohexyl, hydroxymethyl, and sulfanyl) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88661-25-0

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

4-cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol

InChI

InChI=1S/C13H18O2S/c14-8-11-6-10(7-12(16)13(11)15)9-4-2-1-3-5-9/h6-7,9,14-16H,1-5,8H2

InChI Key

LSHDQUBCUOEYPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)S)O)CO

Origin of Product

United States

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